

# A Comparative Guide to the Biological Activity of TNA-Modified siRNAs

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## Compound of Interest

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In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNAs (siRNAs) is paramount to enhancing their clinical potential. Among the novel chemistries being explored,  $\alpha$ -L-threofuranosyl nucleic acid (TNA) has emerged as a promising modification.<sup>[1]</sup> This guide provides an objective comparison of the biological activity of TNA-modified siRNAs with conventional siRNAs and other modified alternatives, supported by experimental data.

## Enhanced Stability and Potency

A critical hurdle for siRNA therapeutics is their susceptibility to degradation by nucleases in biological fluids.<sup>[2]</sup> Chemical modifications are essential to improve their metabolic stability.<sup>[3]</sup> TNA modifications have been shown to significantly enhance nuclease resistance, outperforming common modifications like 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F).<sup>[3][4]</sup>

Single incorporations of TNA at either the 3' or 5' end of an siRNA strand have demonstrated a substantial increase in stability against exonucleases.<sup>[5]</sup> This enhanced stability is a key factor in improving the in vivo potency and duration of action of siRNAs.<sup>[3][4]</sup>

## Gene Silencing Efficacy

The ultimate measure of an siRNA's biological activity is its ability to silence a target gene. Studies have shown that single TNA nucleotides incorporated into the seed region of siRNA duplexes result in levels of target mRNA knockdown in vitro that are comparable to the parent

siRNA.[5] Furthermore, siRNAs containing TNA base pairs within the seed region have also demonstrated similar in vitro knockdown efficacy.[5]

The in vivo gene silencing activity of TNA-modified siRNAs correlates well with in vitro results. [5] Structural modeling suggests that TNA is well-accommodated within the RNA-induced silencing complex (RISC), specifically in the duplex bound to the Argonaute 2 (Ago2) protein, which is a key component of the RNAi machinery.[4][5] With the exception of position 2 of the antisense strand and position 11 of the sense strand, TNA modifications generally do not inhibit the activity of the RNAi machinery.[3][4]

## Mitigation of Off-Target Effects

A significant challenge in siRNA therapeutic development is the potential for off-target effects, where the siRNA unintentionally silences genes other than the intended target.[6][7] These effects are often mediated by the seed region of the siRNA guide strand.[6] TNA modifications have been shown to mitigate these off-target effects. For instance, placing a TNA modification at position 7 of the antisense strand of an siRNA has been found to reduce off-target effects, which is likely due to a decrease in the thermodynamic binding affinity relative to a 2'-O-methyl modification at the same position.[3][4]

## Data Presentation

The following tables summarize the quantitative data on the performance of TNA-modified siRNAs compared to other alternatives.

Table 1: Nuclease Resistance of TNA-Modified Oligonucleotides Compared to Phosphorothioate (PS) Modification

Oligonucleotide Sequence (dT)19X	Modification at X	3'-Exonuclease Half-life (T1/2 in hours)
dTsdT	Phosphorothioate (PS)	4
X	TNA	42
sdT	Phosphorothioate (PS)	323

Data extracted from a study evaluating the stabilization of a phosphodiester bond by a single TNA or PS modification.[5]

Table 2: In Vitro Gene Silencing of TNA-Modified siRNAs Targeting Transthyretin (TTR)

siRNA Modification	IC50 (nM)
Parent siRNA (unmodified)	~0.03
TNA at position 5 (antisense) & 17 (sense)	0.028

This data suggests that TNA modifications are well tolerated and can even lead to slightly improved potency.[8]

Table 3: Thermal Stability (Tm) of siRNA Duplexes with TNA Modifications

Modification	Change in Tm (°C) relative to parent siRNA
Single TNA in antisense strand	-6.0 to +3.0
TNA-TNA base pair (T:A)	-9.5
TNA-TNA base pair (C:G)	-11.0
2'-F modification	+0.5 to +1.7

TNA modifications tend to decrease the thermal stability of the siRNA duplex, in contrast to modifications like 2'-F which slightly increase it.[8]

## Experimental Protocols

Detailed experimental protocols are often found within the full text of published research papers. The following are summaries of key experimental methodologies used to evaluate the biological activity of TNA-modified siRNAs, based on the available information.

### Nuclease Stability Assay

To assess the resistance of TNA-modified siRNAs to nuclease degradation, oligonucleotides are incubated in a solution containing an exonuclease, such as snake venom phosphodiesterase. Samples are taken at various time points and the amount of intact oligonucleotide is quantified, typically by high-performance liquid chromatography (HPLC) or gel electrophoresis. The half-life ( $T_{1/2}$ ) of the oligonucleotide is then calculated.[5]

## In Vitro Gene Silencing Assay

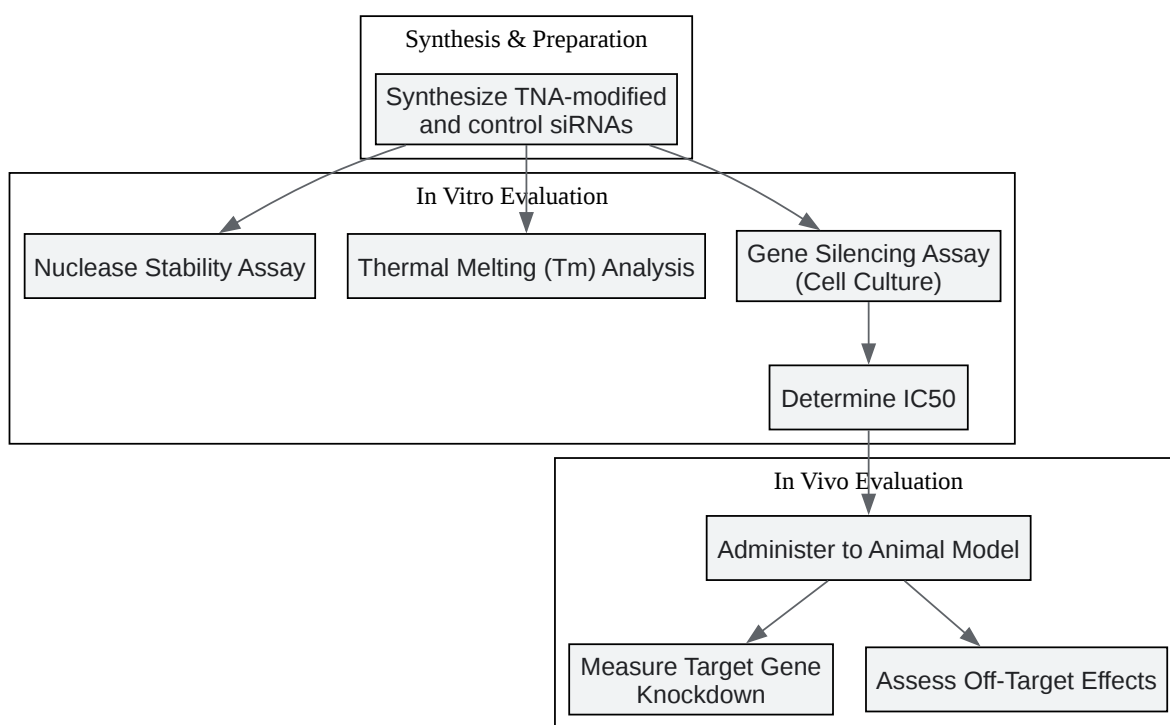
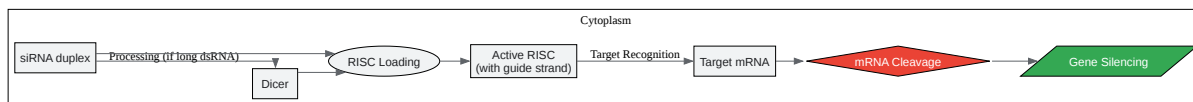
The potency of TNA-modified siRNAs in silencing a target gene is typically evaluated in cell culture. A relevant cell line (e.g., primary hepatocytes for a liver-targeted gene) is treated with varying concentrations of the siRNA.[8] After a set incubation period (e.g., 48 hours), the total RNA is extracted from the cells. The level of the target mRNA is then quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and normalized to a housekeeping gene. The half-maximal inhibitory concentration ( $IC_{50}$ ) is determined by plotting the percentage of remaining mRNA against the siRNA concentration.[8][9]

## Thermal Melting ( $T_m$ ) Analysis

The thermal stability of siRNA duplexes is determined by measuring the change in UV absorbance at 260 nm as the temperature is gradually increased. The melting temperature ( $T_m$ ) is the temperature at which 50% of the duplex has dissociated into single strands. This analysis is performed using a spectrophotometer equipped with a temperature controller.[8]

## Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the biological activity of TNA-modified siRNAs.



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